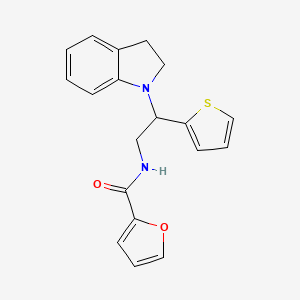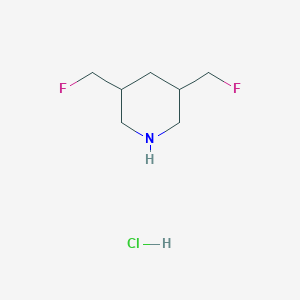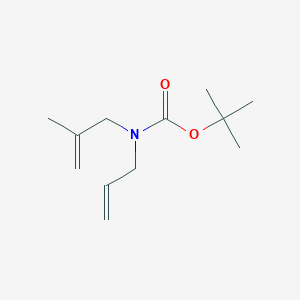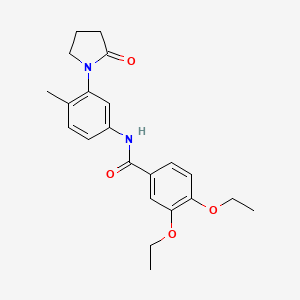![molecular formula C24H25N5O2 B2594548 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide CAS No. 899995-88-1](/img/structure/B2594548.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM). It also inhibits wild-type Fyn (IC 50 = 600 nM) .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.414 . It is a non-polymer and its isomeric SMILES is CC©©n1c2c(c(n1)Cc3cccc4c3cccc4)c(ncn2)N .科学的研究の応用
Synthesis and Biological Evaluation
Researchers have developed novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via various chemical reactions and evaluated for their cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, demonstrating the potential of pyrazolopyrimidine derivatives in cancer therapy and inflammation control Rahmouni et al., 2016.
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, particularly effective against A431 and 8701-BC cells. These compounds inhibit cell growth by interfering with the phosphorylation of Src, a protein involved in cancer cell proliferation, and induce apoptosis by inhibiting the anti-apoptotic gene BCL2, presenting a promising approach for cancer treatment Carraro et al., 2006.
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has shown not only a streamlined approach to creating these compounds but also their potential in insecticidal and antibacterial applications. Evaluated against Pseudococcidae insects and various microorganisms, these compounds demonstrate the chemical versatility and biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives in addressing agricultural pests and bacterial infections Deohate & Palaspagar, 2020.
Antitumor Evaluation
A series of pyrazolopyrimidines and pyrazoloquinazolines were designed, synthesized, and evaluated for their antitumor activity. These compounds exhibited dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, highlighting their potential as therapeutic agents in cancer treatment. Some compounds specifically showed cell cycle arrest and pro-apoptotic activity, indicating their mechanism of action at the cellular level El-Naggar et al., 2018.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-24(2,3)29-22-20(15-26-29)23(31)28(16-25-22)27-21(30)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,19H,14H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFBQCPPFIBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)




![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)




![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)